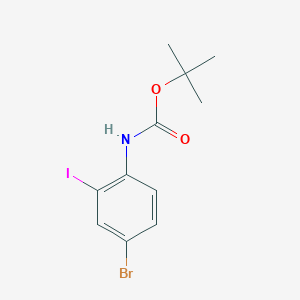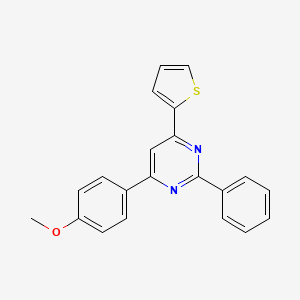
2-Phenyl-4-(4-methoxyphenyl)-6-(2-thienyl)pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Phenyl-4-(4-methoxyphenyl)-6-(2-thienyl)pyrimidine, also known as 2P4M6T, is a synthetic pyrimidine derivative with a wide range of potential applications in the biomedical field. It has been studied for its ability to act as an anti-inflammatory, anti-cancer, and anti-microbial agent. It has also been explored for its potential use in the treatment of various neurological diseases, such as Alzheimer's, Parkinson's, and Huntington's.
Aplicaciones Científicas De Investigación
2-Phenyl-4-(4-methoxyphenyl)-6-(2-thienyl)pyrimidine has been studied for its potential applications in the biomedical field. It has been explored as an anti-inflammatory, anti-cancer, and anti-microbial agent. In addition, it has also been studied for its potential use in the treatment of various neurological diseases, such as Alzheimer's, Parkinson's, and Huntington's.
Mecanismo De Acción
2-Phenyl-4-(4-methoxyphenyl)-6-(2-thienyl)pyrimidine has been shown to act as an antagonist of the enzyme cyclooxygenase, which is responsible for the production of prostaglandins. This inhibition of prostaglandin production has been linked to its anti-inflammatory properties. In addition, this compound has also been shown to inhibit the activity of the enzyme topoisomerase II, which is involved in DNA replication and repair. This inhibition of topoisomerase II has been linked to its anti-cancer properties.
Biochemical and Physiological Effects
This compound has been shown to have a wide range of biochemical and physiological effects. In addition to its anti-inflammatory, anti-cancer, and anti-microbial properties, it has also been shown to have anti-oxidant, anti-fungal, anti-viral, and anti-allergic effects. It has also been shown to have beneficial effects on the cardiovascular system, as well as on the nervous system.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-Phenyl-4-(4-methoxyphenyl)-6-(2-thienyl)pyrimidine has several advantages for use in laboratory experiments. It is a synthetic compound, which makes it easier to synthesize and manipulate. In addition, it has a wide range of potential applications in the biomedical field. However, this compound also has some limitations. It is not approved for use in humans, and its effects in humans are still unknown.
Direcciones Futuras
There are several potential future directions for the study of 2-Phenyl-4-(4-methoxyphenyl)-6-(2-thienyl)pyrimidine. These include the exploration of its potential use in the treatment of other diseases, such as diabetes and obesity. In addition, further research could be done to understand its mechanism of action and its effects on other biochemical and physiological processes. Finally, further studies could be conducted to assess its safety and efficacy in humans.
Métodos De Síntesis
2-Phenyl-4-(4-methoxyphenyl)-6-(2-thienyl)pyrimidine can be synthesized through a multi-step process. The first step involves the condensation of thiophene-2-carbaldehyde and 4-methoxybenzaldehyde in the presence of a base to form the pyrimidine ring. This is followed by the addition of phenylmagnesium bromide to the pyrimidine ring to form the desired this compound.
Propiedades
IUPAC Name |
4-(4-methoxyphenyl)-2-phenyl-6-thiophen-2-ylpyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16N2OS/c1-24-17-11-9-15(10-12-17)18-14-19(20-8-5-13-25-20)23-21(22-18)16-6-3-2-4-7-16/h2-14H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCUIFZOJUGVLHD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC(=NC(=N2)C3=CC=CC=C3)C4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(11bS)-N,N-Bis[(1S)-1-(4-methoxyphenyl)ethyl]-dinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin-4-amine](/img/structure/B6318767.png)
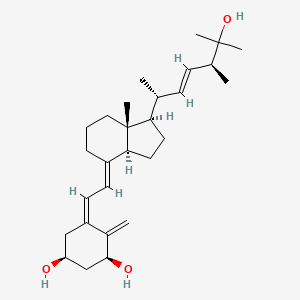

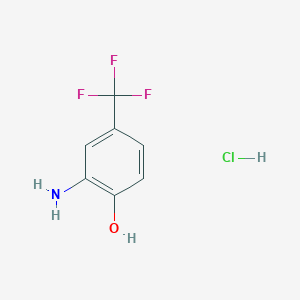
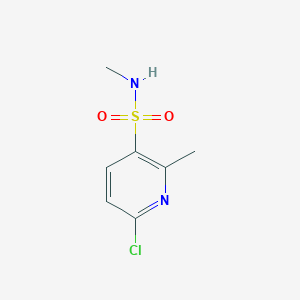
![t-Butyl N-[(1S,4R,6R)-2-aminospiro[3.3]heptan-7-yl]carbamate](/img/structure/B6318785.png)

![3-(1H-Pyrrolo[2,3-c]pyridin-1-yl)isoquinoline](/img/structure/B6318799.png)





